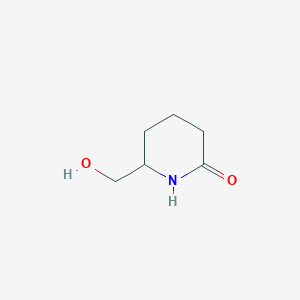

6-(Hydroxymethyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-5-2-1-3-6(9)7-5/h5,8H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOQVTPKGUXWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561085 | |

| Record name | 6-(Hydroxymethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174419-15-9 | |

| Record name | 6-(Hydroxymethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(hydroxymethyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Hydroxymethyl Piperidin 2 One and Its Chiral Derivatives

Asymmetric Synthesis Approaches to 6-(Hydroxymethyl)piperidin-2-one

The creation of specific enantiomers of this compound is paramount for its application in medicinal chemistry. Researchers have developed multiple asymmetric strategies to meet this demand, each with unique advantages in terms of efficiency and stereocontrol.

Organocatalytic Asymmetric Synthesis Pathways

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. The use of small organic molecules as catalysts provides a versatile and often more sustainable approach to creating chiral compounds.

While direct L-proline catalyzed α-amination for the synthesis of this compound is not extensively documented in dedicated studies, the principle of using L-proline and its derivatives to induce asymmetry in reactions involving aldehydes and ketones is a well-established concept in organic synthesis. acs.org This strategy typically involves the formation of a chiral enamine intermediate, which then reacts with an electrophile. In a hypothetical application to a precursor of this compound, L-proline could catalyze the asymmetric introduction of a nitrogen atom at the α-position of a suitable dicarbonyl or keto-aldehyde compound, setting the stage for subsequent cyclization to the desired lactam. The effectiveness of this approach would depend on the specific substrate and reaction conditions.

Chiral Pool Strategies for Enantiomeric Control

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. This approach elegantly transfers the inherent chirality of the starting material to the target molecule, often simplifying the synthetic route and ensuring high enantiopurity.

A concise and efficient synthesis of (S)-(+)-6-(hydroxymethyl)piperidin-2-one has been successfully achieved using L-aspartic acid as the chiral starting material. researchgate.net This approach leverages the inherent chirality of L-aspartic acid to produce the target molecule in high enantiomeric purity. A key step in this synthesis is a Wittig reaction. researchgate.net While specific yield and enantiomeric excess values for the complete sequence are not detailed, the method is presented as a practical route to the (S)-enantiomer. researchgate.net The use of a naturally occurring amino acid as the starting point makes this an attractive and cost-effective strategy for producing this valuable chiral lactam. researchgate.net

Asymmetric Dihydroxylation Reactions

Asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. This reaction, pioneered by K. Barry Sharpless, often employs osmium tetroxide as a catalyst in conjunction with chiral ligands derived from cinchona alkaloids. wikipedia.org

A practical and highly effective asymmetric synthesis of both enantiomers of this compound has been developed utilizing asymmetric dihydroxylation as the key stereochemistry-inducing step. thieme-connect.com This method starts with an achiral alkenyl ester, 4-methoxyphenylmethyl hex-5-enoate. thieme-connect.com

The choice of the chiral ligand directs the stereochemical outcome of the dihydroxylation, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the final lactam product. thieme-connect.com

For the synthesis of (6R)-6-(hydroxymethyl)piperidin-2-one, the asymmetric dihydroxylation of the starting alkenyl ester is carried out using the (DHQ)2AQN ligand. This reaction produces the corresponding (5S)-diol with an initial enantiomeric excess (ee) of 86%, which can be enhanced to ≥95% ee after recrystallization. thieme-connect.com This diol is then converted through a five-step sequence into the desired (6R)-lactam. thieme-connect.com

Conversely, to obtain (6S)-6-(hydroxymethyl)piperidin-2-one, the (DHQD)2AQN ligand is employed in the initial asymmetric dihydroxylation step. wikipedia.orgthieme-connect.com This leads to the formation of the (5R)-diol, which is subsequently transformed into the (6S)-lactam with a final enantiomeric excess of ≥95%. thieme-connect.com

This ligand-controlled approach provides a versatile and reliable route to both enantiomers of this compound from a common achiral precursor, a significant advantage for accessing these important chiral building blocks. thieme-connect.com

| Ligand | Intermediate Diol Configuration | Final Product Enantiomer | Initial ee (%) thieme-connect.com | ee after Recrystallization (%) thieme-connect.com |

| (DHQ)2AQN | (5S) | (6R)-1 | 86 | ≥95 |

| (DHQD)2AQN | (5R) | (6S)-1 | Not specified | ≥95 |

Chemoenzymatic Synthesis Methods

Chemoenzymatic approaches offer an elegant and highly stereoselective route to chiral piperidine (B6355638) derivatives. These methods leverage the high selectivity of enzymes for specific transformations, often on substrates prepared through traditional organic synthesis.

A notable chemoenzymatic strategy involves the stereoselective monoamination of 1,5-diketones using ω-transaminases. nih.gov This enzymatic reaction demonstrates excellent conversion rates and high enantioselectivity. The resulting amino-ketones spontaneously undergo intramolecular cyclization to form Δ¹-piperideines. nih.gov These intermediates can then be reduced to yield cis- or trans-2,6-disubstituted piperidines, providing access to all four possible diastereomers. nih.gov The stereochemical outcome of the reduction can be controlled by using a Lewis acid, which mediates a conformational change in the Δ¹-piperideine intermediate. nih.gov

Another successful chemoenzymatic synthesis produces both enantiomers of cis-6-(hydroxymethyl)pipecolic acid. acs.orgnih.gov This method starts with materials obtained from enzymatic desymmetrization, highlighting the power of enzymes in establishing key stereocenters early in a synthetic sequence. acs.orgnih.gov

Table 1: Chemoenzymatic Synthesis Approaches

| Enzyme Class | Substrate Type | Key Transformation | Intermediate | Stereochemical Control |

|---|---|---|---|---|

| ω-Transaminases | 1,5-Diketones | Stereoselective monoamination | Δ¹-Piperideines | Enzyme selectivity and Lewis acid-mediated reduction |

| Various (not specified) | Not specified | Enzymatic desymmetrization | Chiral precursors | Enzyme-controlled desymmetrization |

Catalytic Hydrogenation Routes for Ring Reduction

Catalytic hydrogenation is a fundamental and widely used method for the synthesis of piperidine rings from aromatic precursors like pyridines. nih.govyoutube.com This approach is attractive for its potential to be a one-pot reaction with broad applicability.

The hydrogenation of substituted pyridine (B92270) derivatives is a common strategy. For instance, the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates has been studied for the synthesis of 6-(hydroxymethyl)-2-piperidinecarboxylic acid. researchgate.net However, a notable side reaction is the hydrogenolysis of the hydroxymethyl group. researchgate.net Careful optimization of reaction conditions is crucial to minimize this unwanted side reaction and achieve high yields of the desired product. researchgate.net Various catalysts, including those based on rhodium (Rh), ruthenium (Ru), nickel (Ni), cobalt (Co), osmium (Os), and iridium (Ir), have been employed for the hydrogenation of pyridine rings. google.comorganic-chemistry.org Heterogeneous catalysts like 10% Rh/C have been shown to be effective for the complete hydrogenation of pyridines under relatively mild conditions (e.g., 80°C in water under 5 atm of H₂ pressure). organic-chemistry.org The choice of catalyst and reaction conditions, such as solvent and pressure, significantly influences the stereoselectivity of the reduction. youtube.com For example, conducting the hydrogenation in acetic acid can help prevent catalyst poisoning by basic reactants. youtube.com

A continuous process for the catalytic hydrogenation of triacetonamine (B117949) to 2,2,6,6-tetramethyl-4-piperidinol (B29938) has been developed, showcasing the industrial applicability of this method. rsc.org This process utilizes a promoter-modified CuCr/Al₂O₃ catalyst and achieves nearly complete conversion and high selectivity. rsc.org

Table 2: Catalytic Hydrogenation of Pyridine Derivatives

| Substrate | Catalyst | Key Reaction | Potential Side Reactions | Reference |

|---|---|---|---|---|

| Unsaturated pyridine derivatives | Pd/Rh | Catalytic hydrogenation | Acid sensitivity, other side reactions | |

| 6-(Hydroxymethyl)pyridine-2-carboxylates | Not specified | Hydrogenation | Hydrogenolysis of the alcohol group | researchgate.net |

| Pyridines | 10% Rh/C | Hydrogenation | Not specified | organic-chemistry.org |

| Triacetonamine | CuCrSr/Al₂O₃ | Continuous hydrogenation | Not specified | rsc.org |

Retrosynthetic Analysis of this compound Precursors

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, a key disconnection involves the lactam ring, suggesting a precursor that can undergo intramolecular cyclization.

One common retrosynthetic strategy starts with a chiral amino alcohol and a glutaric acid derivative. researchgate.net This approach simplifies the target molecule into two readily accessible fragments. Another powerful strategy utilizes the chiral pool, starting from readily available chiral molecules like L-aspartic acid. researchgate.netsci-hub.se In this case, the synthesis involves a series of transformations to build the piperidinone ring and introduce the hydroxymethyl group. A key step in one such synthesis is a Wittig reaction to form a crucial carbon-carbon bond. researchgate.netsci-hub.se

A different retrosynthetic approach involves the cyclization of an open-chain amino ester. This precursor can be derived from a precursor containing an alkene, which is then transformed into the required functional groups for cyclization. Asymmetric dihydroxylation of an alkenyl ester is a key step in one such synthesis, establishing the stereochemistry of the final product. researchgate.net

Specific Reaction Sequences and Key Steps in this compound Synthesis

The synthesis of this compound often involves a carefully orchestrated sequence of reactions, including ring formation, functional group manipulations, and deprotection steps.

Ring-Closing Reactions for Piperidin-2-one Formation

The formation of the piperidin-2-one (lactam) ring is a critical step in the synthesis. researchgate.net Intramolecular cyclization is a common strategy, where a linear precursor containing an amine and an ester or carboxylic acid group is induced to form the cyclic amide. nih.gov

One method involves the cyclization of 6-amino-2-hydroxyhexanoic acid derivatives. Another approach is the intramolecular Staudinger/aza-Wittig reaction, which forms the piperidine ring in a one-pot process. researchgate.net Ring-closing metathesis (RCM) has also emerged as a powerful tool for constructing piperidine rings. researchgate.net This reaction, often catalyzed by ruthenium complexes, forms a carbon-carbon double bond within a diene substrate to create the cyclic structure. researchgate.net

Functional Group Interconversions at the Hydroxymethyl Moiety

Functional group interconversions involving the hydroxymethyl group can include protection and deprotection steps to prevent unwanted reactions during other synthetic transformations. researchgate.net For instance, the hydroxyl group might be protected as an ether or an ester. The hydroxymethyl group can also be a site for further chemical modification, such as oxidation to an aldehyde or a carboxylic acid, to create analogues of the target molecule.

Deprotection Strategies in Synthesis

Protecting groups are frequently used in the synthesis of complex molecules like this compound to mask reactive functional groups. researchgate.net The final step in such a synthesis is the removal of these protecting groups to unveil the target molecule.

Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane. sci-hub.se The Cbz group is often removed by catalytic hydrogenation. pitt.edu

The choice of deprotection strategy must be compatible with the other functional groups present in the molecule. For example, if a molecule contains other acid-sensitive groups, the conditions for Boc group removal must be carefully chosen to ensure selective deprotection. pitt.edu The use of piperidine as a deprotection reagent is common in peptide synthesis for the removal of the fluorenylmethyloxycarbonyl (Fmoc) group, but other bases like 4-methylpiperidine (B120128) and piperazine (B1678402) can also be used. nih.gov

Wittig Reaction as a Key Synthetic Step

The Wittig reaction stands out as a powerful and versatile tool in the synthetic chemist's arsenal (B13267) for the formation of carbon-carbon double bonds. This reaction has been effectively employed as a crucial step in the synthesis of this compound and its derivatives, enabling the construction of key structural features.

A notable application of the Wittig reaction is in the concise synthesis of the chiral compound (S)-(+)-2-(hydroxymethyl)-6-piperidin-2-one, which starts from the readily available chiral pool starting material, L-aspartic acid. researchgate.netsci-hub.se In this synthetic route, the Wittig reaction is instrumental in elongating a carbon chain, which is a precursor to the piperidinone ring. The general principle of the Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine (B44618) oxide.

The versatility of the Wittig reaction is further demonstrated in the efficient synthesis of other piperidine derivatives. For instance, in the synthesis of cis-2,6-di-(2-quinolylpiperidine), a pivotal step involves a Wittig reaction to introduce the two quinolyl moieties onto a protected piperidine-2,6-dicarboxaldehyde. nih.gov This highlights the reaction's utility in appending complex side chains to the piperidine core. The choice of base in the Wittig reaction can significantly influence the yield, with potassium tert-butoxide showing superior results in certain cases. nih.gov

The following table summarizes a key example of the Wittig reaction in the synthesis of a this compound precursor:

| Starting Material | Wittig Reagent Precursor | Key Intermediate | Reported Yield | Reference |

| Protected L-aspartic acid derivative (aldehyde) | (Carbethoxymethylene)triphenylphosphorane | α,β-Unsaturated ester | Not explicitly stated for this step | researchgate.net |

It is important to note that the efficiency and stereochemical outcome of the Wittig reaction can be influenced by the nature of the substituents on both the ylide and the carbonyl compound.

Scalability and Efficiency in this compound Synthesis

One reported synthesis of a related piperidine derivative has demonstrated scalability by employing a robust electrocatalytic method in a 72-gram-scale flow reaction. researchgate.net While not directly for this compound, this showcases a modern approach to scalable synthesis within the broader class of piperidine compounds.

The synthesis of 2,6-trans-piperidines has also been explored on a large scale, where the choice of base was found to be critical. mdpi.com While cesium carbonate gave good yields, its poor solubility posed challenges for scaling up, leading to the selection of alternative bases. mdpi.com This illustrates a common challenge in transitioning a synthesis from the lab bench to a larger scale.

The following table provides a comparison of different synthetic strategies for this compound and related piperidine derivatives, highlighting aspects of their efficiency and scalability:

The efficiency of a synthetic route is not solely determined by the yield but also by factors such as the ease of purification, the safety profile of the reagents, and the generation of waste. Modern synthetic methodologies, including flow chemistry and biocatalysis, are being increasingly explored to enhance the scalability and sustainability of producing valuable chemical entities like this compound.

Reactivity and Reaction Mechanisms of 6 Hydroxymethyl Piperidin 2 One

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 6-(hydroxymethyl)piperidin-2-one is bifunctional. The lone pair of electrons on the nitrogen atom of the amide can act as a nucleophile, while the carbonyl carbon is an electrophilic center susceptible to nucleophilic attack. youtube.com Similarly, the oxygen atom of the hydroxymethyl group possesses lone pairs, rendering it nucleophilic. The presence of both nucleophilic and electrophilic sites allows the molecule to participate in a variety of chemical transformations. youtube.com The piperidin-2-one ring itself can be considered a stable entity, but the functional groups attached to it provide avenues for diverse reactivity.

The electrophilicity of the carbonyl carbon is a key feature, making it a target for various nucleophiles. youtube.com This reactivity is fundamental to many of the reactions discussed in subsequent sections. Conversely, the nucleophilicity of the amide nitrogen and the hydroxyl oxygen allows for reactions at these positions, leading to a wide range of derivatives.

Derivatization Reactions of the Hydroxyl Group

The primary hydroxyl group is a prime site for derivatization, enabling the modification of the molecule's properties and facilitating further synthetic transformations. Common derivatization strategies include acylation and sulfonation. researchgate.net

Mesylation and Bromination Reactions

Specific examples of hydroxyl group derivatization include mesylation and bromination. Mesylation involves the reaction of the hydroxyl group with methanesulfonyl chloride, typically in the presence of a base, to form a mesylate. This transformation converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Bromination of the hydroxyl group can be achieved using various brominating agents. This reaction replaces the hydroxyl group with a bromine atom, providing a handle for cross-coupling reactions or other transformations where a halide is required.

Reactions of the Amide Functionality

The amide functionality within the piperidin-2-one ring exhibits its own characteristic reactivity. The amide bond can be cleaved under hydrolytic conditions, although this typically requires harsh conditions such as strong acid or base and high temperatures. The nitrogen atom of the amide can also be functionalized, for instance, through N-alkylation or N-acylation, though this can be challenging due to the cyclic nature of the lactam and potential steric hindrance. In a study on the synthesis of 1-aryl-6-(hydroxymethyl)-2-ketopiperazines, a 6-exo amide-epoxide cyclization was utilized to form the C6-N1 bond of the ketopiperazine ring in high yields. nih.gov

Ring-Opening and Ring-Closure Reactions Involving the Piperidin-2-one Core

The piperidin-2-one ring can undergo ring-opening reactions, typically through cleavage of the amide bond. For instance, palladium-catalyzed ring-opening aminolysis of bridged δ-lactam-γ-lactones has been shown to produce highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.gov This process involves the selective cleavage of the acyl C-O bond of the lactone. nih.gov

Conversely, ring-closure reactions can be employed to synthesize the piperidin-2-one scaffold itself. One-pot methods have been developed for the synthesis of piperidines from halogenated amides, involving amide activation, reduction, and intramolecular nucleophilic substitution. nih.gov Additionally, oxidative ring-opening of cyclic olefins followed by a ring-closing reductive amination provides a pathway to substituted piperidines. nih.gov

Condensation Reactions with Aldehydes

The secondary amine within the piperidin-2-one structure can participate in condensation reactions with aldehydes. This reaction is a cornerstone of various synthetic methodologies for creating more complex molecular architectures.

Formation of Oxazolidine (B1195125) Derivatives

A notable example of condensation reactions is the formation of oxazolidine derivatives. The reaction of this compound, which contains a β-amino alcohol moiety, with aldehydes can lead to the formation of a bicyclic oxazolidine ring system. nih.govresearchgate.net This reaction typically proceeds through the formation of a transient hemiaminal intermediate, which then undergoes cyclization to form the stable oxazolidine ring. nih.govacs.org The reaction is often carried out under mild conditions and can be influenced by factors such as solvent and the use of dehydrating agents like magnesium sulfate. researchgate.netacs.org

This condensation is of significant interest as oxazolidines are valuable heterocyclic compounds with applications in drug development and as chiral auxiliaries. nih.govresearchgate.net The reaction mechanism is believed to involve an elusive hemiaminal and a fleeting iminium ion, which rapidly cyclizes to the oxazolidine product. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| This compound | Aldehyde | Oxazolidine derivative | Condensation/Cyclization | nih.govresearchgate.net |

| Bridged δ-lactam-γ-lactone | Amine | 3-Hydroxy-2-piperidinone carboxamide | Ring-opening aminolysis | nih.gov |

| Halogenated amide | - | Piperidine (B6355638) derivative | Ring-closure | nih.gov |

| Substituted indene/cyclopentene | Chiral amine | Tetrahydroisoquinoline/Piperidine derivative | Oxidative ring-opening/Ring-closing | nih.gov |

Mechanistic Investigations of Condensation Reactions (e.g., Iminium Intermediate, Enamine Pathways)

Detailed mechanistic studies specifically for the condensation reactions of this compound are not extensively documented in the literature. However, based on the well-established reactivity of related N-acyl lactams and α-hydroxyamides, plausible reaction pathways involving iminium and enamine intermediates can be proposed.

The hydroxyl group at the 6-position is key to the formation of a highly reactive N-acyliminium ion intermediate. Under acidic conditions (either Brønsted or Lewis acids), the hydroxyl group can be protonated and subsequently eliminated as a water molecule. This process generates an electrophilic N-acyliminium ion. researchgate.net This intermediate is a powerful electrophile and can be trapped by a variety of nucleophiles. researchgate.netresearchgate.net

The general mechanism can be outlined as follows:

Activation of the hydroxyl group: In the presence of an acid, the hydroxyl group is protonated, converting it into a good leaving group (H₂O).

Formation of the N-acyliminium ion: The departure of the water molecule leads to the formation of a resonance-stabilized N-acyliminium ion.

Nucleophilic attack: A nucleophile present in the reaction mixture attacks the electrophilic carbon of the iminium ion, leading to the formation of a new C-Nu bond.

This pathway is central to reactions like the Pictet-Spengler cyclization and Ritter reactions observed in similar systems. usm.eduuow.edu.au For instance, the Ritter reaction of chiral cyclic N-acyliminium ions, generated in situ from α-hydroxyamides, with nitriles has been shown to produce bicyclic heterocyclic compounds. uow.edu.au

While the formation of an enamine from this compound itself is less direct, the potential for enamine-type reactivity exists, particularly in reactions involving the piperidinone ring. The formation of an enamine typically requires the presence of a secondary amine and an enolizable ketone or aldehyde. researchgate.net In the context of this compound, reactions could be envisaged where the lactam carbonyl is modified or the ring is opened to generate a species capable of forming an enamine. However, the more predominant pathway for condensation reactions involving the hydroxymethyl group is expected to proceed via the N-acyliminium ion.

A summary of the proposed intermediates and their roles in condensation reactions is presented in the table below.

| Intermediate | Formation | Role in Condensation | Potential Products |

| N-Acyliminium Ion | Acid-catalyzed elimination of water from the hydroxymethyl group. researchgate.net | Acts as a potent electrophile. | α-Substituted piperidinones (e.g., via Friedel-Crafts type reactions, addition of organometallics). researchgate.net |

| Enamine | Reaction of a related enolizable intermediate with a secondary amine. researchgate.net | Acts as a carbon nucleophile. | α-Alkylated or α-acylated piperidinone derivatives. researchgate.net |

It is important to note that these pathways are inferred from the reactivity of analogous compounds, and specific experimental or computational studies on this compound are needed for definitive confirmation.

Theoretical Studies on Reaction Pathways and Transition States

While specific theoretical studies focusing exclusively on the reaction pathways and transition states of this compound are scarce, computational chemistry provides valuable tools to predict and understand its reactivity. nih.gov Methods such as Density Functional Theory (DFT) can be employed to model the formation of key intermediates, calculate the energy barriers of reaction pathways, and visualize the geometries of transition states. nih.govmdpi.com

For the acid-catalyzed formation of the N-acyliminium ion from this compound, theoretical calculations could elucidate the following:

Protonation Site: Determine whether the lactam oxygen or the hydroxyl oxygen is the more favorable site for protonation.

Energy Profile of Water Elimination: Calculate the activation energy for the elimination of the protonated hydroxyl group to form the N-acyliminium ion.

Structure and Stability of the N-acyliminium Ion: Analyze the geometry and electronic structure of the resulting iminium ion to understand its electrophilicity.

Furthermore, computational studies can be instrumental in predicting the stereochemical outcome of reactions involving these intermediates. By modeling the approach of a nucleophile to the N-acyliminium ion, it is possible to determine the preferred trajectory of attack and thus predict the diastereoselectivity of the reaction.

In the broader context of piperidine synthesis, computational studies have been used to investigate reaction mechanisms. For example, theoretical calculations have been applied to understand the mechanism of piperidine-catalyzed Knoevenagel condensation reactions, revealing the roles of iminium and enolate ions and determining the rate-limiting step. Although not directly on this compound, these studies provide a framework for how computational chemistry can be applied to understand its reactivity.

The table below summarizes the types of theoretical data that would be valuable for understanding the reactivity of this compound.

| Computational Method | Information Gained | Relevance to Reactivity |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, and activation energies. nih.govmdpi.com | Predicts the feasibility of proposed reaction pathways (e.g., N-acyliminium ion formation) and identifies rate-determining steps. |

| Natural Bond Orbital (NBO) Analysis | Electron density distribution, charge localization, and orbital interactions. mdpi.com | Characterizes the electrophilicity of the N-acyliminium ion and the nucleophilicity of potential reactants. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology to define atomic interactions and bond paths. | Provides insight into the nature of bonding in transition states and intermediates. |

Future theoretical investigations are necessary to build a comprehensive model of the reactivity of this compound, which would be invaluable for designing new synthetic applications for this versatile compound.

Applications of 6 Hydroxymethyl Piperidin 2 One in Complex Molecule Synthesis

Precursor for Pipecolic Acid Derivatives and Analogues

6-(Hydroxymethyl)piperidin-2-one is a key precursor in the synthesis of pipecolic acid and its derivatives. researchgate.net Pipecolic acid, a non-proteinogenic amino acid, is a significant chiral intermediate in the pharmaceutical industry. researchgate.net The synthesis of these derivatives often involves the oxidation of the hydroxymethyl group in this compound to a carboxylic acid. This transformation converts the lactam into the corresponding amino acid.

Researchers have developed various methods to achieve this, including a concise synthesis of (S)-(+)-2-(hydroxymethyl)-6-piperidin-2-one from L-aspartic acid, which can then be converted to the desired pipecolic acid derivative. researchgate.net Another approach involves the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, although this method can present challenges with hydrogenolysis of the alcohol group. researchgate.net The development of new zwitterionic bicyclic lactams has also provided scaffolds for the construction of 2-substituted-4-hydroxy piperidine (B6355638) and its pipecolic acid derivatives. rsc.org

Table 1: Synthesis of Pipecolic Acid Derivatives from this compound

| Starting Material | Key Transformation | Product | Reference |

| (S)-(+)-2-(hydroxymethyl)-6-piperidin-2-one | Oxidation of hydroxymethyl group | (S)-Pipecolic acid | researchgate.net |

| 6-(hydroxymethyl)pyridine-2-carboxylates | Hydrogenation and optimization to minimize hydrogenolysis | 6-(hydroxymethyl)-2-piperidinecarboxylic acid | researchgate.net |

| Acyclic β-enaminoesters from (R)-(−)-2-phenylglycinol | Intramolecular Corey–Chaykovsky ring-closing reaction | Zwitterionic bicyclic lactams | rsc.org |

Building Block for Piperidine Alkaloids and Other Nitrogen-Containing Heterocycles

The piperidine ring is a common structural motif in a vast array of alkaloids and other nitrogen-containing heterocyclic compounds with significant biological activity. nih.govajchem-a.com this compound provides a valuable starting point for the stereoselective synthesis of these complex molecules. nih.gov

Synthesis of Aziridine (B145994) Ring Systems

Aziridines, three-membered nitrogen-containing heterocycles, are important synthetic intermediates. wikipedia.org The synthesis of aziridine ring systems can be achieved through various routes, including the intramolecular cyclization of amino alcohols. wikipedia.org While not a direct conversion, the functional groups of this compound can be manipulated to create precursors for aziridination reactions. For instance, the lactam can be opened to an amino alcohol, which can then undergo cyclization to form an aziridine. The regioselective ring-opening of aziridines is a key strategy for synthesizing various azaheterocycles, including piperidines. researchgate.netfrontiersin.org

Derivatives for Bicyclic O,N-Acetals

Bicyclic O,N-acetals are valuable intermediates in organic synthesis, often used in the construction of alkaloids and other complex natural products. The hydroxymethyl group and the lactam nitrogen of this compound can be utilized to form such bicyclic systems. For example, reduction of the lactam carbonyl followed by intramolecular cyclization involving the hydroxyl group can lead to the formation of a bicyclic O,N-acetal. These structures can then be further elaborated into more complex molecular architectures. rsc.org

Chiral Auxiliary in Asymmetric Transformations

A significant application of this compound lies in its use as a chiral auxiliary. biosynth.com Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of this compound can be exploited to induce asymmetry in a variety of chemical transformations.

The general strategy involves attaching the chiral auxiliary to a substrate, performing the desired stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. williams.edu Oxazolidinone auxiliaries, which share structural similarities with the lactam ring of this compound, are widely used in asymmetric synthesis, particularly in aldol (B89426) reactions and alkylations. wikipedia.org The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of reagents, leading to high diastereoselectivity. williams.edu

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Asymmetric Reaction | Typical Diastereoselectivity | Reference |

| Evans Oxazolidinones | Aldol Reactions, Alkylations | High | wikipedia.org |

| Camphorsultam | Michael Addition, Claisen Rearrangement | High | wikipedia.org |

| trans-2-Phenyl-1-cyclohexanol | Ene Reactions | Good to High | wikipedia.org |

| Oxadiazinones | Asymmetric Conjugate Addition | Moderate to High | illinoisstate.edu |

Intermediate in the Synthesis of Biologically Active Compounds

The structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active compounds. researchgate.net The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. researchgate.netnih.gov

The versatility of this compound allows for its incorporation into various drug candidates. For instance, derivatives of piperidine have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ajchem-a.com The ability to modify the hydroxymethyl group and the lactam ring allows for the fine-tuning of a molecule's biological activity. The synthesis of enantiomerically pure compounds is often crucial in drug development, and the use of chiral building blocks like this compound is instrumental in achieving this goal.

Biological Activity and Pharmacological Relevance of 6 Hydroxymethyl Piperidin 2 One Derivatives

Anticancer Research and Cytostatic Activity

The quest for novel anticancer agents has led researchers to explore a wide array of chemical structures, with piperidine-based compounds emerging as a promising class. The inherent structural features of the 6-(hydroxymethyl)piperidin-2-one core and its derivatives allow for diverse chemical modifications, leading to compounds with significant cytostatic and cytotoxic properties.

Role as Structural Motifs in Antitumor Agents

The piperidin-2-one and piperidine-2,6-dione scaffolds are recognized as important structural motifs in the design of new antitumor agents. researchgate.net The versatility of the piperidine (B6355638) ring allows it to be incorporated into larger, more complex molecules that can interact with various biological targets involved in cancer progression. For instance, derivatives of N-methyl-2,6-bis(halomethyl)piperidines have been investigated as bioreducible drugs, designed to be activated under the hypoxic conditions often found in solid tumors. nih.gov

Furthermore, the introduction of a piperazine (B1678402) or homopiperazine (B121016) moiety to certain natural product derivatives has been shown to significantly enhance antitumor activity, with 4-fluorobenzyl and piperazine groups identified as crucial anticancer functional groups. nih.gov Similarly, a series of 2,4,6-trisubstituted quinazoline (B50416) derivatives incorporating a piperidine moiety has been synthesized, with some compounds showing potent antiproliferative activity against various cancer cell lines, including MGC-803, PC-3, and A549. researchgate.net One such derivative, compound 15n , demonstrated the ability to inhibit proliferation and migration, induce apoptosis, and arrest the cell cycle in the G0/G1 phase in A549 lung cancer cells. researchgate.net

Another approach involves creating PROTAC (Proteolysis Targeting Chimera) degraders. Compound LYA914 , which features a piperidine ring and a methylpiperidine ring, was designed as an androgen receptor (AR) degrader for treating castration-resistant prostate cancer. acs.org This compound effectively induced the degradation of both the full-length AR and its splice variant AR-V7. acs.org

The following table summarizes the anticancer activity of selected piperidine derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect |

| N-methyl-2,6-bis(bromomethyl)piperidine | HT 29, BE (human colon carcinoma) | Cytotoxicity (IC50 values between 6 and 11 µM) nih.gov |

| Quinazoline derivative 15n | A549 (lung cancer) | Antiproliferative activity (IC50 of 1.91 µM), cell cycle arrest, apoptosis induction researchgate.net |

| PROTAC degrader LYA914 | LNCaP, 22Rv1 (prostate cancer) | AR and AR-V7 degradation (up to 84.5% and 83.9% at 10 µM, respectively) acs.org |

| Piperidone derivative 2608 | CEM (lymphoma), COLO 205 (colon) | Cytotoxicity (low micromolar to nanomolar range) nih.gov |

| Piperidone derivative 2610 | CEM (lymphoma), COLO 205 (colon) | Cytotoxicity (low micromolar to nanomolar range) nih.gov |

Impact on DNA Crosslinking Agents

Derivatives of piperidine have been investigated for their role in DNA modification, a key strategy in cancer chemotherapy. Bifunctional alkylating agents, for example, can form cross-links within or between DNA strands, leading to cell death. The design of 2,6-disubstituted N-methylpiperidine derivatives was based on their potential to act as bifunctional alkylating agents through the formation of an aziridinium (B1262131) ion. nih.gov

Studies on the antitumor agent 2,5-bis(1-aziridinyl)-3,6-bis(carbethoxyamino)-1,4-benzoquinone (AZQ) have shown that its reaction with DNA results in the formation of adducts with deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). nih.gov The predominant interstrand cross-links were found to bridge dG residues on opposite DNA strands. nih.gov The fragmentation of these cross-linked DNA structures with piperidine is a crucial step in identifying the site of alkylation, confirming that the N7 atoms of guanine (B1146940) residues are the primary targets. nih.gov

Cytotoxicity Mechanisms of Related Compounds

The cytotoxic effects of piperidone derivatives are often mediated through the induction of apoptosis, or programmed cell death. Two novel piperidone compounds, 2608 (1-dichloroacetyl–3,5-bis(3,4-difluorobenzylidene)-4-piperidone) and 2610 (1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone), were found to be cytotoxic across a range of cancer cell lines including breast, pancreatic, leukemia, and lymphoma. nih.gov

The mechanism of action for these compounds involves several key apoptotic events:

Induction of Reactive Oxygen Species (ROS): An increase in ROS levels creates oxidative stress, a common trigger for apoptosis. nih.gov

Mitochondrial Depolarization: The loss of mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway. nih.gov

Caspase-3/7 Activation: These executioner caspases are responsible for the final stages of apoptosis. nih.gov

DNA Fragmentation: Both piperidones were shown to cause an increase in the sub-G0/G1 cell population, which is indicative of DNA fragmentation. nih.gov

Furthermore, these compounds were identified as proteasome inhibitors, leading to an accumulation of poly-ubiquitinated proteins, which can also trigger apoptosis. nih.gov Similarly, other studies have shown that piperidine derivatives can induce apoptosis by altering the expression of key regulatory proteins like BAX, BCL-2, and XIAP. nih.gov

Antimicrobial Activity Studies

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Piperidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi. jocpr.combiointerfaceresearch.comacademicjournals.org

Antibacterial Activity of Piperidine Derivatives

A variety of piperidine derivatives have been synthesized and tested for their ability to inhibit bacterial growth. For example, a series of novel isoindoline-1-one derivatives featuring a piperidine moiety showed good activity against phytopathogenic bacteria such as Pseudomonas syringae pv actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). acs.org Notably, some of these compounds displayed excellent antibacterial effects against Xanthomonas oryzae pv oryzae (Xoo), with EC50 values lower than the commercial controls, zinc thiazole (B1198619) and thiediazole copper. acs.org

In another study, piperidin-4-one derivatives with a thiosemicarbazone moiety showed good antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis when compared to the standard drug ampicillin (B1664943). biomedpharmajournal.org The synthesis of new piperidine derivatives combined with cinnamic acid esters also yielded compounds active against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. biointerfaceresearch.com

The table below presents the antibacterial activity of various piperidine derivatives against selected bacterial strains.

| Derivative Class | Bacterial Strain(s) | Activity Metric (e.g., MIC, Inhibition Zone) |

| Isoindolin-1-one derivatives | Xanthomonas oryzae pv oryzae (Xoo) | EC50 values ranging from 21.3 to 63.0 µg/mL acs.org |

| Piperidin-4-one thiosemicarbazones | S. aureus, E. coli, B. subtilis | Good activity compared to ampicillin biomedpharmajournal.org |

| Piperidine-cinnamic acid esters | S. aureus, E. coli | Active against both strains biointerfaceresearch.com |

| N-substituted piperidine derivatives | Gram-positive and Gram-negative bacteria | Several compounds exhibited excellent activity jocpr.com |

| 1-(4-chlorophenyl) piperidine-2,6-diones | E. coli, B. subtilis, S. aureus | Some compounds showed good activity derpharmachemica.com |

Antifungal Activity of Piperidine Derivatives

Piperidine derivatives have also been recognized for their antifungal properties. A comprehensive study involving new piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety revealed compounds with excellent inhibitory effects against several agriculturally important fungi. nih.govacs.orgacs.org Compounds A13 and A41 , for instance, showed potent activity against Rhizoctonia solani and Verticillium dahliae, with EC50 values superior to commercial fungicides like Chlorothalonil and Boscalid. nih.govacs.org The mechanism of action for compound A13 was found to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.govacs.org

Similarly, piperidin-4-one derivatives have been evaluated for their antifungal activity. biomedpharmajournal.org While some derivatives showed no activity, the introduction of a thiosemicarbazone group significantly enhanced the antifungal effect against various fungi, including M. gypseum, M. canis, and C. albicans. biomedpharmajournal.org However, other studies have reported that certain piperidine derivatives show no activity against fungi like Fusarium verticilliodes and Penicillium digitatium. academicjournals.org

The following table details the antifungal activity of specific piperidine derivatives.

| Derivative Class | Fungal Strain(s) | Activity Metric (e.g., EC50) |

| Piperidine-4-carbohydrazide A13 | Rhizoctonia solani | EC50 of 0.83 µg/mL nih.govacs.org |

| Piperidine-4-carbohydrazide A13 | Verticillium dahliae | EC50 of 1.12 µg/mL nih.govacs.org |

| Piperidine-4-carbohydrazide A41 | Rhizoctonia solani | EC50 of 0.88 µg/mL nih.govacs.org |

| Piperidine-4-carbohydrazide A41 | Verticillium dahliae | EC50 of 3.20 µg/mL nih.govacs.org |

| Piperidin-4-one thiosemicarbazones | M. gypseum, M. canis, C. albicans | Significant activity compared to terbinafine (B446) biomedpharmajournal.org |

Mechanisms of Antimicrobial Action (e.g., Inhibition of Nucleic Acid and Protein Synthesis)

Derivatives of the piperidine scaffold have demonstrated notable antimicrobial properties through various mechanisms of action. A key target for these compounds is the bacterial RNA polymerase (RNAP), an enzyme essential for transcription and bacterial viability. The formation of the RNAP holoenzyme, which involves the binding of a sigma (σ) factor to the core RNAP, is a critical initiation step in this process. Certain piperidine derivatives have been identified as inhibitors of this crucial protein-protein interaction. nih.gov

Research has led to the design and synthesis of triaryl derivatives that effectively interfere with the core-σ interactions. These compounds have shown significant improvements in antimicrobial activity against pathogens like Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) being drastically reduced from 256 to 1 μg/mL through rational design. nih.gov Functional studies confirmed that these hit compounds inhibit RNAP holoenzyme formation and subsequent RNA synthesis. nih.gov

Furthermore, the synthesis of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones has yielded compounds with significant in vitro antibacterial and antifungal activity. biomedpharmajournal.org While the precise mechanism for these specific derivatives was not fully elucidated in the provided context, the general approach involves creating a template that can be further modified to design more potent antimicrobial agents. biomedpharmajournal.org The antimicrobial efficacy of these compounds was found to be comparable to the standard drug ampicillin. biomedpharmajournal.org Another study identified piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis, presenting a promising strategy against tuberculosis. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, these studies have provided deep insights into the structural requirements for enhanced biological activity and selectivity.

In the development of MenA inhibitors for Mycobacterium tuberculosis, SAR studies on a piperidine scaffold focused on three distinct molecular regions. This exploration led to the identification of novel inhibitors with potent activity against both the MenA enzyme and the whole Mtb organism (IC₅₀ = 13-22 μM). nih.gov These analogues also displayed significantly improved pharmacokinetic profiles and demonstrated potent synergy with other agents targeting the electron transport chain. nih.gov

For P2Y14 receptor antagonists, introducing bridged piperidine moieties into a high-affinity naphthalene-based antagonist was explored. nih.gov This modification aimed to lower lipophilicity and increase the sp³ character, which can enhance drug-like properties. The study found that various bridged structures, including 2-azanorbornane and nortropane, preserved high affinity for the receptor. Notably, the highest affinities (11–13 nM) were observed for cyclopentyl derivatives that featured a hydroxymethyl group, underscoring the importance of this functional group in binding interactions. nih.gov

SAR studies on piperidinylpyrrolopyridine derivatives as H1 antagonists revealed that the nature of the acid chain attached to the piperidine was a critical feature for maintaining a long duration of action in vivo while avoiding sedative properties. researchgate.net Similarly, in the design of 5-HT1A receptor antagonists based on a 6-fluorochroman (B116937) scaffold, modifications to the chroman ring were found to be effective. The introduction of an oxo or a chiral hydroxy group at the C-4 position of the chroman ring significantly improved receptor selectivity. nih.gov

For cholinesterase inhibitors based on a quinoline-piperidine hybrid structure, SAR analyses indicated that the substitution pattern on the terminal phenyl ring plays a critical role in the inhibitory efficacy against both AChE and BChE. mdpi.com These studies provide a roadmap for the rational design of more potent and selective agents based on the piperidine framework.

Pharmacological Significance of Piperidine Nucleus in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural component in a vast number of pharmaceuticals across more than twenty drug classes. encyclopedia.pubnih.gov Its prevalence is due to a combination of favorable structural and physicochemical properties that make it an ideal building block for drug design. arizona.edu More than 70 FDA-approved drugs contain the piperidine moiety. enamine.net

The six-membered heterocyclic structure of piperidine provides a versatile, sp³-rich framework that can be readily functionalized to explore chemical space and optimize interactions with biological targets. researchgate.netbohrium.com Introducing chiral piperidine scaffolds into small molecules can significantly enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce cardiac hERG toxicity. thieme-connect.comthieme-connect.comresearchgate.net The non-planar, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is critical for fitting into the binding pockets of proteins and enzymes. thieme-connect.com

Piperidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents. researchgate.netbohrium.com The ability of the piperidine nucleus to serve as a versatile anchor for various functional groups allows medicinal chemists to fine-tune a molecule's properties, such as lipophilicity and metabolic stability. enamine.net This adaptability is a key reason for its widespread use, from natural alkaloids like piperine (B192125) to entirely synthetic drugs. encyclopedia.pubnih.gov The continued exploration of piperidine-based analogues remains a highly promising strategy for discovering novel therapeutics to combat a wide range of diseases. thieme-connect.comthieme-connect.com

Analytical and Spectroscopic Characterization of 6 Hydroxymethyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.biosynth.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 6-(hydroxymethyl)piperidin-2-one in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In ¹H NMR spectra, the chemical shifts and coupling constants of the protons reveal their connectivity and spatial relationships. For instance, the protons on the carbon bearing the hydroxymethyl group and the protons on the piperidine (B6355638) ring will exhibit distinct signals. The multiplicity of these signals (e.g., doublet, triplet, multiplet) arises from spin-spin coupling with neighboring protons, allowing for the mapping of the proton network within the molecule.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its substituents. For example, the carbonyl carbon of the lactam ring will appear at a characteristic downfield shift.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals, respectively. COSY spectra show correlations between coupled protons, while HMQC spectra correlate directly bonded proton and carbon atoms. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal longer-range couplings between protons and carbons, helping to piece together the complete molecular structure. nih.gov

Table 1: Representative NMR Data for Piperidine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 1.0 - 4.0 | Protons on the piperidine ring and hydroxymethyl group. |

| ¹³C | 20 - 70 | Aliphatic carbons of the piperidine ring and hydroxymethyl group. |

| ¹³C | ~170 | Carbonyl carbon of the lactam. |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Conformational Analysis via NMR.niscpr.res.in

The piperidine ring of this compound is not planar and can adopt various conformations, with the chair conformation being the most stable. NMR spectroscopy, particularly the analysis of proton-proton coupling constants (J-values), provides insight into the preferred conformation in solution.

In a chair conformation, the substituents on the ring can be in either axial or equatorial positions. The magnitude of the J-coupling between adjacent protons is dependent on the dihedral angle between them. For instance, a large coupling constant (typically 10-13 Hz) is observed for diaxial protons, while smaller coupling constants are seen for axial-equatorial and diequatorial interactions. By analyzing these coupling constants, the predominant orientation of the hydroxymethyl group (axial or equatorial) can be determined. Studies on similar 2,6-disubstituted piperidin-4-ones have shown that the substituents generally prefer an equatorial orientation to minimize steric hindrance. niscpr.res.in

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum of this compound will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam, typically appearing in the region of 1650-1680 cm⁻¹. Another key feature is a broad absorption band in the 3200-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amide in the lactam ring also appears in this region, often as a sharper peak. C-H stretching vibrations of the aliphatic ring and hydroxymethyl group are expected in the 2850-3000 cm⁻¹ range.

Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. For instance, the C-C and C-H vibrations of the piperidine ring will be well-defined. The combination of both IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3400 (broad) |

| N-H (lactam) | Stretching | 3200-3400 (sharp) |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (lactam) | Stretching | 1650-1680 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound (129.16 g/mol ). biosynth.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula (C₆H₁₁NO₂).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions can help to confirm the presence of the hydroxymethyl group and the piperidone ring structure. For example, loss of the hydroxymethyl group (CH₂OH) or fragments corresponding to the piperidone ring would be expected.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This provides accurate bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. The hydroxyl group and the amide N-H group of this compound are capable of forming intermolecular hydrogen bonds, which will significantly influence the crystal packing. Studies of similar piperidinone derivatives have shown that they can crystallize in orthorhombic or monoclinic space groups.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are vital for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Chiral Separations.nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used method for both purity analysis and the separation of enantiomers. For purity assessment, a reversed-phase HPLC method is typically employed, where the compound is passed through a column with a non-polar stationary phase and eluted with a polar mobile phase. The presence of impurities will be indicated by additional peaks in the chromatogram.

Since this compound is a chiral molecule, it exists as two non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). Separating these enantiomers is crucial, especially in pharmaceutical applications where they may exhibit different biological activities. Chiral HPLC is the most common technique for this purpose. nih.gov

This is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for the resolution of a wide range of racemic compounds. nih.gov The choice of the specific chiral column and the mobile phase composition (a mixture of solvents like heptane (B126788) and ethanol) are critical for achieving good separation. tsijournals.com By comparing the retention times of the sample to those of known standards of the individual enantiomers, the enantiomeric composition and the enantiomeric excess (ee) of a sample can be accurately determined.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of polar compounds such as this compound can be challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. To overcome these limitations, a derivatization step is essential. This process involves chemically modifying the molecule to increase its volatility and thermal stability, thereby improving its chromatographic behavior and producing characteristic mass spectra for reliable identification.

The primary targets for derivatization on the this compound molecule are the active hydrogen atoms of the primary hydroxyl (-OH) group and the secondary amine (-NH-) group within the lactam ring. Common derivatization strategies for such functional groups include silylation and acylation. nih.govnih.gov

Derivatization Strategies

Silylation: This is a common technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. nih.gov The reaction typically proceeds by treating the dried analyte with the silylating reagent, sometimes with a catalyst and gentle heating, to yield a di-TMS derivative.

Acylation: This method introduces an acyl group, often a perfluoroacyl group, into the molecule. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA), trifluoroacetic anhydride (TFAA), or heptafluorobutyric anhydride (HFBA) are frequently used. rsc.orgmdpi.com These reagents react with both hydroxyl and amino groups to form ester and amide linkages, respectively. The resulting fluorinated derivatives are not only volatile but also highly electron-capturing, which can enhance sensitivity in certain MS detection modes. The derivatization is typically carried out by heating the analyte with the anhydride in a suitable solvent. mdpi.com

The choice of derivatizing agent can influence the fragmentation pattern observed in the mass spectrum, providing complementary structural information. rsc.org

Research Findings

While specific GC-MS studies detailing the derivatization of this compound are not extensively documented in publicly available literature, the analytical principles are well-established from research on analogous structures like cathinones, piperidines, and other psychoactive substances. rsc.orgnih.gov For instance, studies comparing various acylating agents for synthetic cathinones found that PFPA and HFBA provided excellent derivatization efficiency and produced characteristic mass spectra suitable for identification. rsc.org Similarly, silylation with MSTFA is noted for its ease of use and effectiveness for compounds containing hydroxyl and amine groups, often requiring no elevated temperatures for the reaction to complete. nih.gov

A two-stage derivatization can also be employed, where different functional groups are targeted sequentially with specific reagents to yield a mixed derivative, a technique that has been successfully applied to the analysis of complex metabolites. nih.gov

The tables below summarize the expected products from common derivatization reactions and the predicted mass spectrometry data for these derivatives, based on the known fragmentation patterns of similar derivatized compounds.

Interactive Data Table: Potential Derivatization Reactions

| Derivatizing Reagent | Abbreviation | Derivative Formed | Change in Molecular Weight ( g/mol ) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Di-trimethylsilyl (di-TMS) derivative | +144 (2 x 72) |

| Pentafluoropropionic Anhydride | PFPA | Di-pentafluoropropionyl (di-PFP) derivative | +292 (2 x 146) |

| Heptafluorobutyric Anhydride | HFBA | Di-heptafluorobutyryl (di-HFB) derivative | +392 (2 x 196) |

Interactive Data Table: Predicted GC-MS Data for Derivatives of this compound

| Derivative Type | Predicted Molecular Ion (M+) (m/z) | Predicted Key Fragment Ions (m/z) and Interpretation |

| Di-TMS Derivative | 273 | 258 (Loss of CH₃ from a TMS group), 170 (Loss of TMSO-CH₂ group), 147 (McLafferty rearrangement fragment), 73 (Base peak, [Si(CH₃)₃]⁺) |

| Di-PFP Derivative | 421 | 275 (Loss of C₂F₅CO group), 146 (PFP group fragment), 119 (C₂F₅⁺ fragment), 91 (Tropylium ion from piperidine ring fragmentation) |

These predicted data are based on established fragmentation mechanisms for TMS and PFP derivatives of compounds containing hydroxyl and amine/amide functionalities. Experimental verification would be required to confirm these exact values.

Q & A

Q. What are common pitfalls in proposing research questions for this compound, and how can they be avoided?

- Methodological Answer: Avoid overly broad questions (e.g., "Study all biological activities") by refining hypotheses using FINER criteria. For example, instead of "Investigate toxicity," ask, "Does this compound induce mitochondrial dysfunction in HepG2 cells at sub-micromolar concentrations?" Pilot studies and preliminary data reviews help narrow scope .

Tables: Key Data from Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.